molecular formula C13H11NO2 B6414147 2-(3-Acetylphenyl)-5-hydroxypyridine CAS No. 1261998-43-9

2-(3-Acetylphenyl)-5-hydroxypyridine

Cat. No.: B6414147
CAS No.: 1261998-43-9
M. Wt: 213.23 g/mol
InChI Key: JSBPTRASWUEMMF-UHFFFAOYSA-N
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Description

2-(3-Acetylphenyl)-5-hydroxypyridine is an organic compound that belongs to the class of pyridine derivatives. This compound features a pyridine ring substituted with a hydroxyl group at the 5-position and an acetylphenyl group at the 2-position. Pyridine derivatives are known for their wide range of applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Acetylphenyl)-5-hydroxypyridine can be achieved through several synthetic routes. One common method involves the reaction of 3-acetylphenylboronic acid with 5-bromopyridin-2-ol in the presence of a palladium catalyst. The reaction is typically carried out under Suzuki-Miyaura coupling conditions, which include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often employs optimized reaction conditions to maximize yield and minimize waste. Catalysts and reagents are selected based on their availability, cost, and reusability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Acetylphenyl)-5-hydroxypyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 2-(3-Acetylphenyl)-5-pyridone.

    Reduction: Formation of 2-(3-Hydroxyphenyl)-5-hydroxypyridine.

    Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

2-(3-Acetylphenyl)-5-hydroxypyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2-(3-Acetylphenyl)-5-hydroxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The hydroxyl and acetyl groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s binding affinity and activity. The pyridine ring can participate in π-π interactions and other non-covalent interactions, contributing to the compound’s overall mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Acetylphenyl)pyridine: Lacks the hydroxyl group at the 5-position, which may affect its reactivity and biological activity.

    5-Hydroxy-2-phenylpyridine: Lacks the acetyl group, which may influence its chemical properties and applications.

    2-(3-Hydroxyphenyl)-5-hydroxypyridine: Contains an additional hydroxyl group, which may enhance its solubility and reactivity.

Uniqueness

2-(3-Acetylphenyl)-5-hydroxypyridine is unique due to the presence of both the acetyl and hydroxyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[3-(5-hydroxypyridin-2-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-9(15)10-3-2-4-11(7-10)13-6-5-12(16)8-14-13/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBPTRASWUEMMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=NC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692527
Record name 1-[3-(5-Hydroxypyridin-2-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261998-43-9
Record name 1-[3-(5-Hydroxypyridin-2-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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